2, 2'-Dithiobis[5-nitro-benzenesulfonic acid,, disodium salt
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Overview
Description
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt is a chemical compound with the molecular formula C12H6N2Na2O10S4 and a molecular weight of 512.40 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a reagent for the estimation of free thiol groups in peptides and proteins .
Preparation Methods
The synthesis of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt involves several steps. One common method includes the reaction of 5-nitro-2-mercaptobenzenesulfonic acid with sodium hydroxide to form the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production .
Chemical Reactions Analysis
2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents such as hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the disulfide bond in the compound can yield 5-nitro-2-mercaptobenzenesulfonic acid .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent for the quantitation of thiols in peptides and proteins . In biology, it is employed to assay disulfides present in proteins after blocking free thiols and reducing disulfides . In medicine, it is used in the production of antibodies by ensuring the conjugation of sulfhydryl-containing peptides to carrier proteins . Additionally, it has applications in the production of affinity resins for the purification of cysteine-labeled synthetic peptides .
Mechanism of Action
The mechanism of action of 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt involves its ability to react with free thiol groups in peptides and proteins . The compound forms a mixed disulfide with the thiol, resulting in the release of 2-nitro-5-thiobenzoic acid (TNB), which can be quantified by its absorbance at 412 nm . This reaction is widely used for the estimation of thiol groups and the analysis of disulfide bonds in proteins .
Comparison with Similar Compounds
. Both compounds are used for the quantitation of thiols in peptides and proteins. 2, 2’-Dithiobis[5-nitro-benzenesulfonic acid, disodium salt is unique in its specific applications in the production of antibodies and affinity resins . Other similar compounds include various disulfide-containing reagents used for thiol quantitation and disulfide bond analysis .
Properties
Molecular Formula |
C12H6N2Na2O10S4 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
disodium;5-nitro-2-[(4-nitro-2-sulfonatophenyl)disulfanyl]benzenesulfonate |
InChI |
InChI=1S/C12H8N2O10S4.2Na/c15-13(16)7-1-3-9(11(5-7)27(19,20)21)25-26-10-4-2-8(14(17)18)6-12(10)28(22,23)24;;/h1-6H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
KYXZBAVYIMCYPO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)[O-])SSC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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